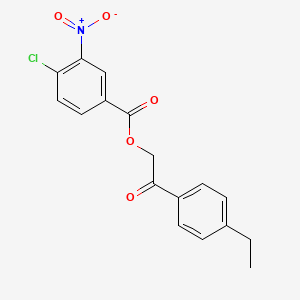
2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ENB, and it is a member of the class of nitrobenzoates. ENB has been shown to have various biochemical and physiological effects, and it has been used in several scientific studies to investigate its mechanism of action and potential applications.
作用機序
The mechanism of action of ENB is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and survival. ENB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. ENB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
ENB has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. ENB has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. ENB has also been shown to reduce inflammation and oxidative stress, which could make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
ENB has several advantages for lab experiments, including its potent anti-cancer activity against several types of cancer cells. ENB is also relatively easy to synthesize, which makes it readily available for use in scientific studies. However, ENB has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis to ensure high yields and purity.
将来の方向性
There are several future directions for research on ENB, including further investigation of its mechanism of action and potential applications in various fields of research. One promising direction for future research is the development of ENB-based therapeutics for cancer and other diseases. ENB could also be used as a tool for investigating various signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to investigate the potential toxicity and safety of ENB for use in humans.
合成法
The synthesis of ENB involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with ethyl chloroformate to produce ethyl 4-chloro-3-nitrobenzoate. This intermediate is then reacted with 4-ethylphenylacetic acid in the presence of a base to produce 2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate. The synthesis of ENB is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
ENB has been used in several scientific studies to investigate its potential applications in various fields of research. One of the most promising applications of ENB is in the field of cancer research. Studies have shown that ENB has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. ENB has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-2-11-3-5-12(6-4-11)16(20)10-24-17(21)13-7-8-14(18)15(9-13)19(22)23/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCARWAKODDZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)

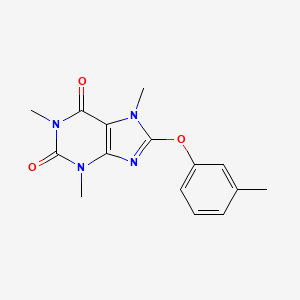

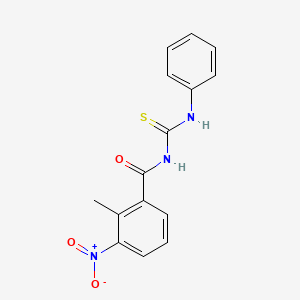
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
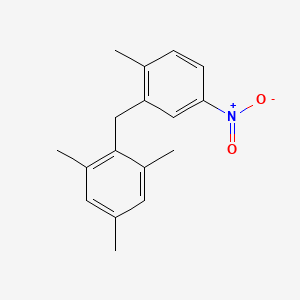
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
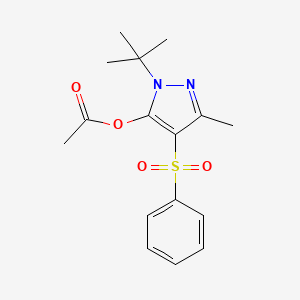
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)